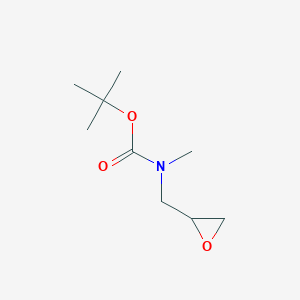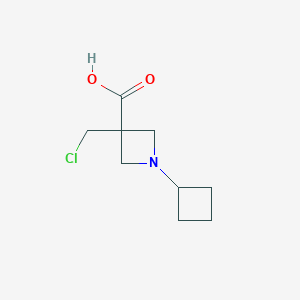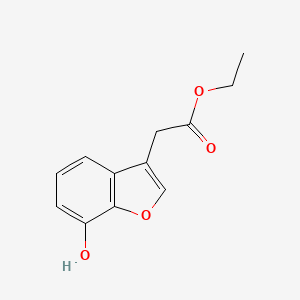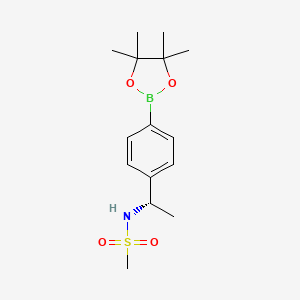
(E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea is a useful research compound. Its molecular formula is C20H21FN4O3 and its molecular weight is 384.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Orexin-1 Receptor Antagonism
Research indicates that quinazoline derivatives, particularly those acting as orexin-1 receptor antagonists, could be significant in treating psychiatric disorders associated with stress or hyperarousal states, without affecting spontaneous sleep patterns. This is critical for developing treatments for anxiety and panic disorders without the sedative effects commonly associated with psychiatric medications (Bonaventure et al., 2015).
Anticancer Activity
Novel urea and bis-urea derivatives, including quinazoline compounds, have shown promising antiproliferative effects against various cancer cell lines, particularly breast carcinoma MCF-7 cell line. These findings suggest a potential for these compounds in the development of new cancer therapies, highlighting the importance of structural modifications on biological activity (Perković et al., 2016).
Anticholinesterase and Antioxidant Activities
Studies on coumarylthiazole derivatives containing aryl urea/thiourea groups have revealed inhibitory activity against acetylcholinesterase and butyrylcholinesterase, indicating potential applications in treating diseases associated with cholinergic dysfunction, such as Alzheimer's disease. Additionally, some derivatives exhibited significant antioxidant activities, suggesting further research potential in oxidative stress-related diseases (Kurt et al., 2015).
Herbicidal Applications
Triazolinone derivatives with quinazoline and phenylurea functionalities have been explored for their herbicidal activities. These compounds target protoporphyrinogen oxidase, a crucial enzyme in plant chlorophyll synthesis, demonstrating the potential for developing new herbicides with specific action mechanisms (Luo et al., 2008).
Supramolecular Chemistry
Quinazoline urea derivatives have been studied for their ability to form supramolecular structures and gels, particularly in the presence of silver(I) ions. This suggests applications in materials science, where these compounds could be used to create novel gels and materials with specific mechanical and optical properties (Braga et al., 2013).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea involves the condensation of 3-(2-fluorophenyl)urea with 3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde in the presence of a suitable catalyst to form the desired product.", "Starting Materials": [ "3-(2-fluorophenyl)urea", "3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde" ], "Reaction": [ "Step 1: Dissolve 3-(2-fluorophenyl)urea and 3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde in a suitable solvent such as ethanol or methanol.", "Step 2: Add a suitable catalyst such as piperidine or triethylamine to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Allow the reaction mixture to cool to room temperature and filter off any precipitated solids.", "Step 5: Wash the solid product with a suitable solvent such as ethanol or methanol to remove any impurities.", "Step 6: Dry the product under vacuum to obtain the desired compound, (E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea." ] } | |
CAS番号 |
941946-24-3 |
分子式 |
C20H21FN4O3 |
分子量 |
384.411 |
IUPAC名 |
1-[3-(3-ethoxypropyl)-2-oxoquinazolin-4-yl]-3-(2-fluorophenyl)urea |
InChI |
InChI=1S/C20H21FN4O3/c1-2-28-13-7-12-25-18(14-8-3-5-10-16(14)23-20(25)27)24-19(26)22-17-11-6-4-9-15(17)21/h3-6,8-11H,2,7,12-13H2,1H3,(H2,22,24,26) |
InChIキー |
PKENZDVUVCCKMG-HKOYGPOVSA-N |
SMILES |
CCOCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-(2-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2488130.png)
![6-benzoyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2488132.png)
![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2488135.png)
![3,6-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2488137.png)
![2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]propanoic acid](/img/structure/B2488138.png)
![2-Bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2488140.png)
![N-benzo[g][1,3]benzothiazol-2-yl-4-[4-(benzo[g][1,3]benzothiazol-2-ylcarbamoyl)phenoxy]benzamide](/img/structure/B2488142.png)

